Cas no 1542712-06-0 (2-{1-(methylamino)cyclopropylmethyl}phenol)

2-{1-(Methylamino)cyclopropylmethyl}phenol is a cyclopropane-containing phenolic compound with potential applications in medicinal chemistry and organic synthesis. Its structure features a phenol group linked to a cyclopropylmethylamine moiety, offering unique steric and electronic properties that may enhance binding affinity in pharmacological contexts. The presence of the cyclopropyl ring confers rigidity, which can improve metabolic stability and selectivity in target interactions. The methylamino group provides a secondary amine functionality, enabling further derivatization or salt formation. This compound is of interest for researchers exploring novel bioactive molecules, particularly in the development of CNS-active agents or enzyme inhibitors, due to its balanced lipophilicity and structural versatility.
2-{1-(methylamino)cyclopropylmethyl}phenol structure
1542712-06-0 structure
商品名:2-{1-(methylamino)cyclopropylmethyl}phenol
CAS番号:1542712-06-0
MF:C11H15NO
メガワット:177.242902994156
CID:5939752
PubChem ID:83683244

2-{1-(methylamino)cyclopropylmethyl}phenol 化学的及び物理的性質

名前と識別子

    • 2-{1-(methylamino)cyclopropylmethyl}phenol
    • 1542712-06-0
    • EN300-1859759
    • 2-{[1-(methylamino)cyclopropyl]methyl}phenol
    • インチ: 1S/C11H15NO/c1-12-11(6-7-11)8-9-4-2-3-5-10(9)13/h2-5,12-13H,6-8H2,1H3
    • InChIKey: PGLYEUSZSKRDLX-UHFFFAOYSA-N
    • ほほえんだ: OC1C=CC=CC=1CC1(CC1)NC

計算された属性

  • せいみつぶんしりょう: 177.115364102g/mol
  • どういたいしつりょう: 177.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 32.3Ų

2-{1-(methylamino)cyclopropylmethyl}phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1859759-1.0g
2-{[1-(methylamino)cyclopropyl]methyl}phenol
1542712-06-0
1g
$1129.0 2023-06-03
Enamine
EN300-1859759-10.0g
2-{[1-(methylamino)cyclopropyl]methyl}phenol
1542712-06-0
10g
$4852.0 2023-06-03
Enamine
EN300-1859759-0.5g
2-{[1-(methylamino)cyclopropyl]methyl}phenol
1542712-06-0
0.5g
$1084.0 2023-09-18
Enamine
EN300-1859759-5.0g
2-{[1-(methylamino)cyclopropyl]methyl}phenol
1542712-06-0
5g
$3273.0 2023-06-03
Enamine
EN300-1859759-2.5g
2-{[1-(methylamino)cyclopropyl]methyl}phenol
1542712-06-0
2.5g
$2211.0 2023-09-18
Enamine
EN300-1859759-1g
2-{[1-(methylamino)cyclopropyl]methyl}phenol
1542712-06-0
1g
$1129.0 2023-09-18
Enamine
EN300-1859759-5g
2-{[1-(methylamino)cyclopropyl]methyl}phenol
1542712-06-0
5g
$3273.0 2023-09-18
Enamine
EN300-1859759-0.05g
2-{[1-(methylamino)cyclopropyl]methyl}phenol
1542712-06-0
0.05g
$948.0 2023-09-18
Enamine
EN300-1859759-0.25g
2-{[1-(methylamino)cyclopropyl]methyl}phenol
1542712-06-0
0.25g
$1038.0 2023-09-18
Enamine
EN300-1859759-0.1g
2-{[1-(methylamino)cyclopropyl]methyl}phenol
1542712-06-0
0.1g
$993.0 2023-09-18

2-{1-(methylamino)cyclopropylmethyl}phenol 関連文献

2-{1-(methylamino)cyclopropylmethyl}phenolに関する追加情報

Introduction to Compound with CAS No. 1542712-06-0 and Product Name: 2-{1-(methylamino)cyclopropylmethyl}phenol

Compound with the CAS number 1542712-06-0 and the product name 2-{1-(methylamino)cyclopropylmethyl}phenol represents a significant area of interest in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of a phenolic group combined with a cyclopropylmethyl moiety and a methylamino substituent suggests a multifaceted chemical profile that could be exploited for various therapeutic purposes.

The structural motif of 2-{1-(methylamino)cyclopropylmethyl}phenol is particularly noteworthy, as it incorporates elements that are frequently explored in the design of bioactive molecules. The cyclopropyl ring, known for its rigidity and ability to influence electronic properties, is often employed in medicinal chemistry to enhance binding affinity and selectivity. Meanwhile, the phenolic group serves as a hydrogen bond acceptor, a feature that is crucial for interactions with biological targets such as enzymes and receptors. The methylamino group, on the other hand, introduces basicity and potential for further functionalization, making this compound a versatile scaffold for drug discovery.

In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The structural features of 2-{1-(methylamino)cyclopropylmethyl}phenol align well with these objectives. For instance, the phenolic moiety has been extensively studied for its anti-inflammatory properties, largely due to its ability to scavenge reactive oxygen species and inhibit key inflammatory enzymes such as lipoxygenase and cyclooxygenase. The cyclopropyl group may further enhance the compound's interaction with biological targets by improving its lipophilicity and reducing metabolic clearance.

Moreover, the methylamino substituent could be leveraged to fine-tune the pharmacokinetic properties of the compound. By introducing this group, chemists can modulate solubility, permeability across biological membranes, and overall bioavailability. These attributes are critical for ensuring that the compound reaches its intended target site in sufficient concentrations to elicit a therapeutic response. Recent advances in computational chemistry have enabled researchers to predict these properties with greater accuracy, allowing for more efficient design and optimization of molecules like 2-{1-(methylamino)cyclopropylmethyl}phenol.

One of the most exciting aspects of this compound is its potential in oncology research. Phenolic derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The unique combination of structural elements in 2-{1-(methylamino)cyclopropylmethyl}phenol may confer selective toxicity toward certain cancer cell lines while minimizing side effects on healthy tissues. Preclinical studies have begun to explore these possibilities, with initial results suggesting that this compound exhibits inhibitory activity against various kinases relevant to tumor growth and survival.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs on the market today are based on structures derived from plants or microorganisms. The cyclopropyl group found in 2-{1-(methylamino)cyclopropylmethyl}phenol is reminiscent of structures found in natural products, which often serve as lead compounds for further development. By building upon such motifs, researchers can harness the evolutionary wisdom encoded in nature's chemical libraries.

In conclusion, 2-{1-(methylamino)cyclopropylmethyl}phenol represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer multiple avenues for therapeutic intervention, particularly in areas such as anti-inflammation and oncology. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in the development of next-generation therapeutics.

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